Azido-PEG12-THP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H57N3O13 |

|---|---|

Molecular Weight |

655.8 g/mol |

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane |

InChI |

InChI=1S/C29H57N3O13/c30-32-31-4-6-33-7-8-34-9-10-35-11-12-36-13-14-37-15-16-38-17-18-39-19-20-40-21-22-41-23-24-42-25-26-43-27-28-45-29-3-1-2-5-44-29/h29H,1-28H2 |

InChI Key |

WIIYFUXJGATCAV-UHFFFAOYSA-N |

Canonical SMILES |

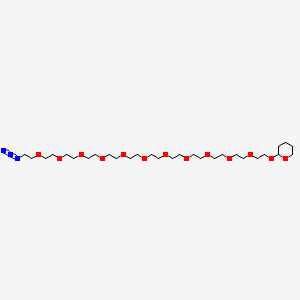

C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |

Origin of Product |

United States |

Foundational & Exploratory

The Tetrahydropyranyl (THP) Group: A Technical Guide to a Cornerstone Protecting Group in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyranyl (THP) group is a widely utilized protecting group for hydroxyl functionalities in the multifaceted landscape of organic synthesis. Its popularity stems from its ease of introduction, general stability under a range of non-acidic conditions, and facile cleavage under mild acidic conditions. This technical guide provides an in-depth exploration of the THP protecting group, encompassing its reaction mechanisms, stability profile, and applications, with a focus on experimental details relevant to researchers in drug development and the chemical sciences.

Core Principles of THP Protection

The protection of alcohols as THP ethers involves the acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-pyran (DHP). The resulting THP ether is an acetal, which accounts for its stability towards bases, organometallics, and nucleophiles.[1][2] Deprotection is readily achieved by acid-catalyzed hydrolysis, regenerating the original alcohol.[3][4]

A key consideration when using the THP group is the introduction of a new stereocenter at the C2 position of the tetrahydropyran ring. If the alcohol substrate is already chiral, this results in the formation of a mixture of diastereomers, which can complicate purification and spectral analysis.[1]

Stability and Compatibility

THP ethers exhibit a broad range of stability, making them compatible with a variety of synthetic transformations. They are notably stable under strongly basic conditions and in the presence of common nucleophiles and reducing agents. However, they are labile to acidic conditions.

Table 1: Stability of THP Ethers under Various Conditions

| Condition Category | Reagent/Condition | Stability of THP Ether |

| Basic | Strong bases (e.g., NaOH, KOH) | Stable |

| Organometallics (e.g., Grignard, organolithiums) | Stable | |

| Metal hydrides (e.g., LiAlH₄, NaBH₄) | Stable | |

| Amines (e.g., NEt₃, Pyridine) | Stable | |

| Acidic | Strong acids (e.g., HCl, H₂SO₄) | Labile |

| Mild acids (e.g., Acetic acid, p-TsOH) | Labile | |

| Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) | Labile | |

| Oxidizing Agents | CrO₃/Pyridine (Collins reagent) | Stable |

| KMnO₄ | Generally Stable | |

| Reducing Agents | H₂/Catalyst (e.g., Pd/C) | Stable |

Experimental Protocols

Detailed methodologies for the protection of hydroxyl groups as THP ethers and their subsequent deprotection are crucial for reproducible and high-yielding synthetic steps.

Protection of Alcohols as THP Ethers

The formation of THP ethers is typically achieved by reacting the alcohol with dihydropyran (DHP) in the presence of an acid catalyst.

Protocol 1: General Procedure for THP Protection using Pyridinium p-Toluenesulfonate (PPTS)

-

To a solution of the alcohol (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) (0.2-0.5 M) is added 3,4-dihydro-2H-pyran (1.5-2.0 equiv).

-

Pyridinium p-toluenesulfonate (PPTS) (0.05-0.1 equiv) is added, and the mixture is stirred at room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

Table 2: Examples of THP Protection of Various Alcohols

| Substrate | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| Benzyl alcohol | 2,4,6-Trichlorotriazine | CH₃CN | 0.33 | 98 | |

| 4-Nitrobenzyl alcohol | H₁₄[NaP₅W₃₀O₁₁₀] | CH₂Cl₂ | 1.5 | 95 | |

| Cyclohexanol | PPTS | CH₂Cl₂ | 2 | 95 | |

| (-)-Menthol | NH₄HSO₄@SiO₂ | 2-MeTHF | 4 | 85 | |

| Phenol | H₁₄[NaP₅W₃₀O₁₁₀] | Toluene | 2.5 | 92 |

Deprotection of THP Ethers

The removal of the THP group is most commonly accomplished under acidic conditions.

Protocol 2: Acid-Catalyzed Deprotection of THP Ethers

-

The THP-protected alcohol is dissolved in methanol or a mixture of tetrahydrofuran (THF) and water.

-

A catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, acetic acid, or an acidic resin like Dowex-50W) is added.

-

The reaction is stirred at room temperature or gently heated to accelerate the process.

-

Progress is monitored by TLC.

-

Upon completion, the acid is neutralized with a mild base (e.g., saturated NaHCO₃ solution).

-

The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over Na₂SO₄, filtered, and concentrated.

-

The product is purified by flash column chromatography if necessary.

Table 3: Examples of THP Deprotection under Various Conditions

| Substrate | Reagent/Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| Benzyl THP ether | H₁₄[NaP₅W₃₀O₁₁₀] | Methanol | 0.5 | 98 | |

| Cyclohexyl THP ether | LiCl/H₂O | DMSO | 6 | 90 | |

| 4-Nitrobenzyl THP ether | Expansive Graphite | Methanol | 1.5 | 92 | |

| Dodecyl THP ether | Acid-washed bentonite | Methanol | 2 | 90 | |

| 2-Benzyloxy-1-propyl THP ether | Dowex-50W-x8 | Methanol | 1 | 98 |

Reaction Mechanisms and Workflows

Visualizing the chemical transformations and experimental sequences can aid in understanding and implementing these procedures.

Applications in Drug Development and Natural Product Synthesis

The THP group has been instrumental in the total synthesis of numerous complex natural products, many of which are scaffolds for drug discovery. Its stability to basic and organometallic reagents allows for transformations such as ester saponification, Grignard additions, and metal-hydride reductions to be performed on other parts of the molecule without affecting the protected alcohol.

In medicinal chemistry, the tetrahydropyran ring system itself, beyond its role as a protecting group, is a common motif in FDA-approved drugs. The understanding of THP ether chemistry is therefore valuable for the synthesis of these therapeutic agents. For instance, the THP group has been employed in the synthesis of peptide and nucleotide analogues, where selective protection of hydroxyl or thiol groups is paramount.

Conclusion

The tetrahydropyranyl protecting group remains a vital tool in the arsenal of the synthetic organic chemist. Its favorable stability profile, ease of introduction and removal, and the wealth of available experimental procedures make it a reliable choice for the protection of hydroxyl groups in a wide array of synthetic contexts. For professionals in drug development and chemical research, a thorough understanding of the nuances of THP chemistry is essential for the efficient and successful synthesis of complex molecular targets.

References

Introduction to Proteolysis-Targeting Chimeras (PROTACs)

An In-Depth Technical Guide on Azido-PEG12-THP for Beginners in PROTAC Design

Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary approach in drug discovery, shifting the paradigm from traditional occupancy-based inhibition to event-driven protein degradation.[1][2] These heterobifunctional molecules are engineered to harness the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[3] A typical PROTAC molecule consists of three essential components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome. This catalytic mechanism allows PROTACs to be effective at sub-stoichiometric concentrations.

The Critical Role of the Linker in PROTAC Design

The linker is not merely a spacer; its composition and length are critical determinants of a PROTAC's efficacy. The linker influences crucial properties such as solubility, cell permeability, and the stability and geometry of the ternary complex. Among the various linker types, polyethylene glycol (PEG) chains are frequently employed due to their hydrophilicity, biocompatibility, and synthetically tunable length. The introduction of a PEG linker can increase the water solubility of the often-hydrophobic PROTAC molecule and systematically alter its length to optimize the spatial orientation between the POI and the E3 ligase for efficient ubiquitination.

Deconstructing the this compound Linker Strategy

The term "this compound" describes a specific type of functionalized PEG linker used as a versatile building block in a multi-step PROTAC synthesis. It is not typically a commercially available, off-the-shelf reagent but rather a key intermediate in a synthetic strategy. Let's break down its components:

-

Azido (N₃) Group : This functional group is a cornerstone of "click chemistry," a class of reactions known for their high yield, specificity, and mild reaction conditions. The azide group readily reacts with an alkyne-functionalized molecule in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole ring. This reaction is exceptionally useful for conjugating the linker to either the POI ligand or the E3 ligase ligand in a highly efficient and modular manner.

-

PEG12 : This denotes a polyethylene glycol chain consisting of 12 repeating ethylene glycol units. This specific length provides a significant hydrophilic spacer, which can improve the solubility and pharmacokinetic properties of the final PROTAC. The length of the PEG chain is a critical parameter to optimize, as linkers that are too short may cause steric hindrance, while those that are too long may lead to a non-productive ternary complex.

-

THP (Tetrahydropyranyl) Group : The THP group is a common acid-labile protecting group for alcohols. In the context of a PROTAC linker, a precursor like a PEG12-diol (HO-PEG12-OH) might be used. To selectively functionalize one end of the linker without affecting the other, one of the terminal hydroxyl (-OH) groups is temporarily "masked" or "protected" with a THP group. This prevents it from undergoing unwanted reactions while the other end (e.g., the other hydroxyl group) is converted into the azide. Once the azide end is successfully coupled, the THP group can be easily removed under mild acidic conditions to reveal the original hydroxyl group, which is then available for conjugation to the second ligand.

Quantitative Data of Related PROTAC Linkers

While this compound is a synthetic intermediate, various bifunctional Azido-PEG12 linkers are commercially available and their properties are relevant for designing a synthesis.

| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Purity | CAS Number |

| Azido-PEG12-acid | C₂₇H₅₃N₃O₁₄ | 643.72 | ≥95% | 1167575-20-3 |

| Azido-PEG12-amine | C₂₆H₅₄N₄O₁₂ | 614.7 | 98% | 2803478-25-1 |

| Azido-PEG12-alcohol | C₂₄H₄₉N₃O₁₂ | 571.67 | 98% | 73342-16-2 |

| Azido-dPEG®12-NHS ester | C₃₁H₅₆N₄O₁₆ | 740.79 | >90% | N/A |

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

The fundamental goal of a PROTAC is to induce the degradation of a target protein. This is achieved by hijacking the cell's natural protein disposal system, the UPS. The PROTAC molecule acts as a bridge, forming a ternary complex that ultimately leads to the destruction of the POI.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Synthetic Workflow Using the Azido-PEG-THP Strategy

The use of a THP protecting group allows for a controlled, stepwise synthesis of a PROTAC. This workflow ensures that each end of the linker is coupled to the correct ligand without cross-reactivity.

Caption: Stepwise PROTAC synthesis via the Azido-PEG-THP intermediate strategy.

Experimental Protocols

Protocol 1: THP Protection of a PEG12-Diol

This protocol outlines the protection of one terminal hydroxyl group on a PEG linker.

-

Materials : HO-PEG12-OH, 3,4-Dihydro-2H-pyran (DHP), Pyridinium p-toluenesulfonate (PPTS), Dichloromethane (DCM).

-

Procedure :

-

Dissolve HO-PEG12-OH (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add DHP (1.1 equivalents) to the solution.

-

Add a catalytic amount of PPTS (0.05 equivalents).

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude product (HO-PEG12-OTHP) by flash column chromatography.

-

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to conjugate the azido-linker to an alkyne-functionalized ligand.

-

Materials : N₃-PEG12-OTHP intermediate, Alkyne-functionalized ligand (e.g., POI binder), Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), Sodium ascorbate, Solvent system (e.g., t-BuOH/H₂O or DMF).

-

Procedure :

-

Dissolve the alkyne-functionalized ligand (1 equivalent) and N₃-PEG12-OTHP (1.1 equivalents) in the chosen solvent system.

-

In a separate vial, prepare fresh solutions of CuSO₄·5H₂O (0.1 equivalents) and sodium ascorbate (0.2 equivalents) in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.

-

Stir the reaction vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

-

Upon completion, dilute the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the coupled product by flash column chromatography or preparative HPLC.

-

Protocol 3: THP Deprotection

This protocol details the removal of the THP group to reveal the hydroxyl group for the final coupling step.

-

Materials : Ligand1-Linker-OTHP conjugate, Acetic acid, Tetrahydrofuran (THF), Water.

-

Procedure :

-

Dissolve the THP-protected conjugate in a 3:1:1 mixture of THF:Acetic Acid:Water.

-

Stir the solution at room temperature or slightly elevated temperature (e.g., 40 °C) for 2-4 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Once the reaction is complete, carefully neutralize the mixture with a saturated NaHCO₃ solution.

-

Extract the product with an appropriate organic solvent.

-

Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected intermediate, ready for the final coupling.

-

Protocol 4: Western Blot for Protein Degradation Analysis

This is a standard immunoassay to quantify the degradation of the target protein after treatment with the synthesized PROTAC.

-

Materials : Synthesized PROTAC, appropriate cell line, cell lysis buffer, protein quantification assay (e.g., BCA), primary antibody against the POI, primary antibody against a loading control (e.g., GAPDH, β-actin), HRP-conjugated secondary antibody, chemiluminescence substrate.

-

Procedure :

-

Cell Treatment : Seed cells in culture plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis : Harvest the cells and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer : Normalize protein amounts for all samples, run them on an SDS-PAGE gel to separate proteins by size, and then transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting :

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody specific to the POI overnight at 4 °C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Repeat the process for the loading control antibody.

-

-

Detection : Apply a chemiluminescent substrate to the membrane and visualize the protein bands using a digital imager.

-

Analysis : Quantify the band intensities. Normalize the POI band intensity to the corresponding loading control band intensity to determine the percentage of protein degradation relative to the vehicle control.

-

References

The Versatility of PEG12 Linkers: An In-depth Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern therapeutics, the precise orchestration of molecular components is paramount to achieving desired efficacy and safety profiles. Linker technology, in particular, has emerged as a critical determinant in the success of complex modalities such as Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and functionalized nanoparticles. Among the diverse array of linkers, polyethylene glycol (PEG) chains have garnered significant attention due to their inherent hydrophilicity, biocompatibility, and tunable nature. This technical guide focuses on the applications of the discrete PEG12 linker, a 12-unit ethylene glycol chain, providing a comprehensive overview of its role in enhancing the performance of next-generation therapeutics.

The incorporation of a PEG12 linker can profoundly influence a molecule's physicochemical properties, including solubility and stability, as well as its pharmacokinetic and pharmacodynamic behavior.[1] This guide will delve into the specific applications of PEG12 linkers, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes to empower researchers in their drug development endeavors.

Core Applications of PEG12 Linkers

Antibody-Drug Conjugates (ADCs)

In ADC design, the linker connecting the monoclonal antibody to the cytotoxic payload is a critical component that dictates the overall therapeutic index.[2] Hydrophobic payloads can induce aggregation and accelerate clearance, thereby limiting the drug-to-antibody ratio (DAR) and therapeutic efficacy.[3] The hydrophilic PEG12 linker helps to mitigate these challenges.[3]

By increasing the hydrophilicity of the ADC, PEG linkers can improve its physicochemical and pharmacokinetic properties, leading to enhanced efficacy and safety.[3] The strategic incorporation of a PEG12 spacer can influence the achievable DAR, with one study showing that intermediate-length PEG spacers (including PEG12) resulted in higher drug loadings (DAR of 3.7) compared to shorter (PEG4, DAR 2.5) or longer (PEG24, DAR 3.0) spacers. In another instance, incorporating a PEG12 spacer into a linker-payload construct reduced hydrophobicity and resulted in ADCs with average DARs of 2.7 and 3.0.

Furthermore, the architecture of the PEG linker is crucial. Amide-coupled ADCs featuring two pendant 12-unit PEG chains have demonstrated superior performance and slower clearance rates in mice compared to those with a conventional linear 24-unit PEG oligomer. This suggests that the branched configuration of PEG12 can more effectively shield the hydrophobic payload, leading to improved pharmacokinetics.

Quantitative Data for PEG12 Linkers in ADCs

| Parameter | Linker Configuration | Antibody/Payload System | Observed Value/Effect | Reference |

| Drug-to-Antibody Ratio (DAR) | Linear PEG12 Spacer | Not Specified | 3.7 | |

| Drug-to-Antibody Ratio (DAR) | Linear PEG12 Spacer | Val-Cit cleavable trigger | 2.7 | |

| Drug-to-Antibody Ratio (DAR) | Linear PEG12 Spacer | Val-Ala cleavable trigger | 3.0 | |

| Plasma Clearance | Pendant (2x PEG12) | Trastuzumab-DM1 | Slower clearance rates compared to linear PEG24 | |

| In Vitro Cytotoxicity (IC50) | Linear PEG12 | Anti-CD30 ADC | ~10 ng/mL (no significant change compared to other PEG lengths) |

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker connecting the target-binding and E3 ligase-binding moieties is a key determinant of PROTAC efficacy. The length, flexibility, and hydrophilicity of the linker are critical for the formation of a stable and productive ternary complex.

PEG linkers are frequently used in PROTAC design to enhance solubility and cell permeability. The hydrophilic nature of the PEG12 linker can help to overcome the often large and lipophilic character of PROTAC molecules, which can otherwise lead to poor drug-like properties. While excessively long linkers can sometimes decrease potency due to entropic penalties, a linker of sufficient length is necessary to span the distance between the target protein and the E3 ligase. For instance, in a series of TBK1-targeting PROTACs, degradation was only observed with linkers of 12 atoms or longer.

Quantitative Data for PEG Linkers in PROTACs

| Parameter | Linker Type/Length | PROTAC System | Observed Value/Effect | Reference |

| Degradation Potency (DC50) | PEG/Alkyl (21 atoms) | TBK1 degrader | 3 nM | |

| Maximum Degradation (Dmax) | PEG/Alkyl (21 atoms) | TBK1 degrader | 96% | |

| Degradation Potency (DC50) | PEG/Alkyl (29 atoms) | TBK1 degrader | 292 nM | |

| Maximum Degradation (Dmax) | PEG/Alkyl (29 atoms) | TBK1 degrader | 76% |

Nanoparticle Functionalization

PEGylation, the process of attaching PEG chains to a surface, is a widely used strategy to improve the in vivo performance of nanoparticles. The hydrophilic and flexible PEG layer creates a "stealth" effect, reducing recognition by the immune system and prolonging circulation time. This allows for enhanced accumulation of nanoparticles at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.

The length of the PEG chain influences the hydrodynamic size and surface charge (zeta potential) of the nanoparticles. In one study, the surface functionalization of gold nanoparticles (AuNPs) with HS-PEG-NH2 resulted in a gradual change in zeta potential from highly negative (-44.9 mV) to highly positive (+52.2 mV) as the PEG density increased, indicating successful surface modification.

Quantitative Data for PEGylated Nanoparticles

| Parameter | Nanoparticle System | PEG Configuration | Observed Value | Reference |

| Zeta Potential | Gold Nanoparticles (AuNPs) | Low density HS-PEG-NH2 | -44.9 mV | |

| Zeta Potential | Gold Nanoparticles (AuNPs) | Saturated HS-PEG-NH2 | +52.2 mV | |

| Zeta Potential | Gold Nanoparticles (AuNPs) | PEGylated | -8.2 mV |

Experimental Protocols

Protocol 1: Synthesis of a PEG12-NHS Ester

This protocol describes the synthesis of an N-hydroxysuccinimide (NHS) ester of a PEG12-acid, a common intermediate for conjugating the PEG12 linker to amine-containing molecules.

Materials:

-

HOOC-PEG12-OH

-

N,N'-Disuccinimidyl carbonate (DSC)

-

Pyridine

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Diethyl ether

-

Argon or Nitrogen atmosphere

Procedure:

-

Under an inert atmosphere, dissolve HOOC-PEG12-OH (1 equivalent) in anhydrous DCM.

-

Add pyridine (2.5 equivalents) to the solution and stir for 10 minutes at room temperature.

-

In a separate flask, dissolve DSC (1.5 equivalents) in anhydrous DCM.

-

Slowly add the DSC solution to the PEG solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Precipitate the product by adding cold anhydrous diethyl ether.

-

Filter the precipitate and wash with cold diethyl ether.

-

Dry the resulting white solid under vacuum to yield the PEG12-NHS ester.

Protocol 2: Conjugation of a PEG12 Linker to an Antibody

This protocol outlines the conjugation of a PEG12-NHS ester to the lysine residues of a monoclonal antibody.

Materials:

-

Monoclonal antibody in amine-free buffer (e.g., PBS, pH 7.4-8.0)

-

PEG12-NHS ester

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography (SEC) column

Procedure:

-

Prepare a stock solution of the PEG12-NHS ester in anhydrous DMSO (e.g., 10 mM).

-

Adjust the concentration of the antibody solution to 2-10 mg/mL in an amine-free buffer.

-

Add a 10- to 20-fold molar excess of the PEG12-NHS ester stock solution to the antibody solution with gentle vortexing. The final concentration of DMSO should not exceed 10% (v/v).

-

Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

-

Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes.

-

Purify the PEGylated antibody from unreacted PEG linker and other small molecules using an SEC column equilibrated with the desired storage buffer (e.g., PBS).

-

Collect the fractions corresponding to the monomeric antibody conjugate.

-

Determine the protein concentration (e.g., by UV-Vis at 280 nm) and the degree of labeling (if a chromophore is present).

Protocol 3: Synthesis of a PROTAC with a PEG12 Linker

This protocol describes a general two-step synthesis of a PROTAC using a bifunctional PEG12 linker (e.g., Azido-PEG12-Amine). This example utilizes click chemistry for the final coupling step.

Materials:

-

E3 ligase ligand with a carboxylic acid handle (e.g., Pomalidomide-COOH)

-

Azido-PEG12-Amine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (Dimethylformamide)

-

Target protein ligand with an alkyne handle

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

t-Butanol/Water solvent mixture

Procedure: Step 1: Coupling of E3 Ligase Ligand to PEG12 Linker

-

Dissolve the E3 ligase ligand-COOH (1 equivalent) and Azido-PEG12-Amine (1.1 equivalents) in anhydrous DMF under an inert atmosphere.

-

Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution.

-

Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.

-

Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product (E3 ligand-PEG12-Azide) by flash column chromatography.

Step 2: Click Chemistry to form the PROTAC

-

Dissolve the E3 ligand-PEG12-Azide (1 equivalent) and the target protein ligand-alkyne (1 equivalent) in a t-butanol/water mixture (e.g., 1:1).

-

Add a freshly prepared aqueous solution of sodium ascorbate (0.3 equivalents).

-

Add an aqueous solution of CuSO4 (0.1 equivalents).

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, purify the final PROTAC using preparative reverse-phase HPLC.

Visualizations

Caption: Mechanism of action for a PROTAC utilizing a PEG12 linker.

Caption: General experimental workflow for the synthesis and characterization of an ADC.

References

An In-Depth Technical Guide to the Principles and Applications of Azido-PEG12-THP

This guide provides a comprehensive overview of Azido-PEG12-THP, a heterobifunctional linker integral to advancements in bioconjugation and targeted drug delivery. Tailored for researchers, scientists, and professionals in drug development, this document outlines the core principles of its application, supported by quantitative data, detailed experimental protocols, and visual representations of its utility in complex biological systems.

Core Principles of this compound

This compound is a molecule designed for covalent modification of biomolecules. It features three key components:

-

An Azide Group (N3): This functional group is a cornerstone of "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[1] The azide group readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[1]

-

A Polyethylene Glycol (PEG) Spacer (PEG12): The 12-unit PEG linker is a hydrophilic chain that imparts several advantageous properties to the conjugate, including increased solubility in aqueous media, reduced aggregation, and a lower immunogenic profile.[2] The PEG spacer also provides a defined length, which is crucial for optimizing the distance between conjugated molecules, such as in the formation of PROTAC ternary complexes.

-

A Tetrahydropyranyl (THP) Protected Alcohol: The THP group is a protecting group for the terminal hydroxyl functionality. This allows for selective reactions involving the azide group, with the option to deprotect the hydroxyl group at a later stage for further functionalization.

The versatility of the Azido-PEG linker family is further expanded with variants that replace the THP-protected alcohol with other functional groups like a carboxylic acid, an amine, or an NHS ester, enabling a wide array of conjugation strategies.

Applications in Drug Development

This compound and its derivatives are pivotal in the development of sophisticated therapeutic modalities, including:

-

PROTACs (Proteolysis Targeting Chimeras): These are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation.[3][4] Azido-PEG linkers are used to connect the target protein ligand to the E3 ligase ligand, and the linker's length and composition are critical for the efficacy of the resulting PROTAC.

-

Antibody-Drug Conjugates (ADCs): ADCs are targeted therapies that deliver a potent cytotoxic agent to cancer cells via a monoclonal antibody. Azido-PEG linkers facilitate the attachment of the cytotoxic payload to the antibody in a controlled and specific manner.

-

Targeted Drug Delivery: The PEG component of the linker can improve the pharmacokinetic properties of a drug, leading to longer circulation times and passive accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.

Quantitative Data Summary

The choice between CuAAC and SPAAC for conjugation with this compound depends on the specific application, with key differences in reaction kinetics and biocompatibility. The following tables summarize typical quantitative data for these reactions.

| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Reaction Rate Constant | 10-100 M⁻¹s⁻¹ | 10⁻²-1 M⁻¹s⁻¹ |

| Catalyst Required | Yes (Copper(I)) | No |

| Biocompatibility | Potentially cytotoxic due to copper catalyst | High biocompatibility, suitable for in vivo applications |

| Typical Reaction Time | 1-4 hours | 12-24 hours |

| Typical Yield | >90% | >90% |

Table 1: Comparison of CuAAC and SPAAC Reactions.

| Property | Value |

| Molecular Weight | 655.78 g/mol |

| Molecular Formula | C29H57N3O13 |

| Purity (Typical) | >95% |

| Solubility | Soluble in water, DMSO, DMF |

Table 2: Physicochemical Properties of this compound.

Experimental Protocols

The following are representative protocols for the use of this compound in bioconjugation.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing protein to this compound.

Materials:

-

Alkyne-modified protein

-

This compound

-

Copper(II) sulfate (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO or DMF for stock solutions

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 100 mM stock solution of CuSO4 in water.

-

Prepare a 200 mM stock solution of THPTA in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified protein (e.g., 1 mg/mL final concentration in PBS) with a 10-fold molar excess of this compound.

-

Prepare the copper/ligand complex by mixing CuSO4 and THPTA in a 1:2 molar ratio and incubating for 5 minutes.

-

Add the copper/THPTA complex to the protein solution to a final copper concentration of 1 mM.

-

Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking.

-

-

Purification:

-

Remove unreacted reagents and byproducts by size-exclusion chromatography or dialysis.

-

-

Characterization:

-

Confirm the conjugation and assess the purity of the product by SDS-PAGE and mass spectrometry.

-

HPLC Purification of a Small Molecule-PEG Conjugate

This protocol is a general guideline for the purification of a small molecule conjugated to this compound using reverse-phase HPLC.

Instrumentation and Reagents:

-

HPLC system with a C18 column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

The crude reaction mixture dissolved in a minimal amount of mobile phase A or DMSO.

Procedure:

-

Column Equilibration: Equilibrate the C18 column with 95% mobile phase A and 5% mobile phase B for at least 10 column volumes.

-

Sample Injection: Inject the dissolved crude reaction mixture onto the column.

-

Gradient Elution: Apply a linear gradient of mobile phase B (e.g., 5% to 95% over 30 minutes) to elute the components.

-

Fraction Collection: Collect fractions based on the UV absorbance profile at an appropriate wavelength.

-

Analysis: Analyze the collected fractions by mass spectrometry to identify the desired product.

-

Solvent Evaporation: Lyophilize or evaporate the solvent from the fractions containing the pure product.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts related to the application of this compound.

Caption: PROTAC mechanism of action utilizing an this compound linker.

Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate.

Caption: Logical relationship for selecting the appropriate click chemistry method.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Recent Advances in Targeted Drug Delivery Strategy for Enhancing Oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Azido-PEG12-THP Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and specific method for the covalent ligation of molecules. This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide, and it is renowned for its high yield, broad scope, and tolerance of a wide range of functional groups.[1][2][3] The Azido-PEG12-THP linker is a valuable tool in bioconjugation and drug development, incorporating a flexible polyethylene glycol (PEG) spacer to enhance solubility and pharmacokinetic properties, an azide group for click chemistry, and a tetrahydropyranyl (THP) protected alcohol.[4][5] The THP group serves to mask the hydroxyl functionality during the click reaction and can be subsequently removed under mild acidic conditions to reveal the alcohol for further modification or to act as a key pharmacophore.

These application notes provide a detailed protocol for the use of this compound in a typical click chemistry reaction with an alkyne-containing molecule, followed by the deprotection of the THP group.

Reaction Workflow

The overall process involves two key stages: the CuAAC reaction to conjugate the this compound to an alkyne-functionalized molecule, and the subsequent deprotection of the THP group to yield the final product with a free hydroxyl group.

References

Application Notes and Protocols for Bioconjugation of Peptides with Azido-PEG12-THP

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of peptides with polyethylene glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides. PEGylation can significantly improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic volume, which in turn can reduce renal clearance, prolong circulation half-life, and shield the peptide from proteolytic degradation. Additionally, the hydrophilic nature of PEG can enhance the solubility of hydrophobic peptides and reduce immunogenicity.

Azido-PEG12-THP is a heterobifunctional linker that facilitates the site-specific PEGylation of peptides. It features a terminal azide group for covalent attachment to an alkyne-modified peptide via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction. The other terminus is protected with a tetrahydropyranyl (THP) group, an acid-labile protecting group for a hydroxyl functionality. This THP group can be removed under mild acidic conditions post-conjugation to reveal a terminal hydroxyl group, which can be used for further functionalization or to simply cap the PEG chain.

These application notes provide a detailed protocol for the bioconjugation of an alkyne-containing peptide with this compound, including the subsequent deprotection of the THP group, purification, and characterization of the final peptide-PEG conjugate.

Experimental Workflow

The overall experimental workflow for the bioconjugation of a peptide with this compound consists of two main stages: the CuAAC reaction followed by the acidic deprotection of the THP group.

Caption: Experimental workflow for peptide bioconjugation.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified peptide with this compound.

Materials:

-

Alkyne-modified peptide

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I) stabilizing ligand

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer, degassed

-

Organic co-solvent (e.g., DMSO or DMF) if required for solubility

-

Deionized water

Procedure:

-

Peptide and Linker Preparation:

-

Dissolve the alkyne-modified peptide in the reaction buffer to a final concentration of 1-5 mM. If necessary, use a minimal amount of an organic co-solvent to aid dissolution.

-

Prepare a stock solution of this compound (e.g., 10-50 mM) in a compatible solvent (e.g., DMSO or water).

-

-

Reagent Preparation:

-

Prepare a 50 mM stock solution of CuSO₄ in deionized water.

-

Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.

-

Prepare a 50 mM stock solution of THPTA ligand in deionized water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified peptide solution.

-

Add this compound to the peptide solution. A molar excess of the PEG linker (e.g., 1.5 to 3 equivalents relative to the peptide) is recommended to drive the reaction to completion.

-

Add the THPTA ligand solution (typically 1-2 equivalents relative to CuSO₄).

-

Add the CuSO₄ solution (typically 0.1 to 0.5 equivalents relative to the peptide).

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 1 to 5 equivalents relative to CuSO₄).

-

-

Incubation:

-

Gently mix the reaction components.

-

Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS to check for the formation of the desired conjugate.

-

-

Reaction Quenching (Optional):

-

The reaction can be quenched by adding a chelating agent such as EDTA to remove the copper catalyst.

-

Protocol 2: THP Deprotection

This protocol outlines the removal of the THP protecting group from the peptide-PEG12-THP conjugate.

Materials:

-

Crude peptide-PEG12-THP conjugate from Protocol 1

-

Trifluoroacetic acid (TFA)

-

Deionized water

-

Scavengers (e.g., triisopropylsilane (TIS) or water)

Procedure:

-

Lyophilization (Optional):

-

If the CuAAC reaction was performed in a volatile buffer, the crude reaction mixture can be lyophilized to remove the solvent.

-

-

Deprotection Cocktail Preparation:

-

Prepare a deprotection cocktail. A common cocktail consists of 95% TFA, 2.5% water, and 2.5% TIS. The specific composition may need to be optimized depending on the peptide sequence to avoid side reactions. For many peptides, a milder acidic condition, such as 2% TFA in dichloromethane (DCM) in the presence of scavengers, can be sufficient for THP removal.[1]

-

-

Deprotection Reaction:

-

Dissolve the crude peptide-PEG12-THP conjugate in the deprotection cocktail.

-

Incubate the reaction at room temperature for 1-2 hours. The progress of the deprotection can be monitored by LC-MS.

-

-

TFA Removal:

-

After the reaction is complete, remove the TFA by rotary evaporation or by precipitating the peptide conjugate with cold diethyl ether.

-

Protocol 3: Purification and Characterization

This protocol describes the purification and characterization of the final peptide-PEG12-OH conjugate.

Materials:

-

Crude peptide-PEG12-OH conjugate

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

Liquid chromatography-mass spectrometry (LC-MS) system

-

Appropriate HPLC columns and mobile phases (e.g., water and acetonitrile with 0.1% TFA)

Procedure:

-

Purification:

-

Dissolve the crude deprotected conjugate in the HPLC mobile phase.

-

Purify the peptide-PEG12-OH conjugate using preparative RP-HPLC.

-

Collect the fractions containing the desired product.

-

-

Characterization:

-

Confirm the identity and purity of the final product by analytical RP-HPLC and LC-MS. The mass spectrum should correspond to the calculated molecular weight of the peptide-PEG12-OH conjugate.

-

Data Presentation

The following table summarizes representative data for the bioconjugation of a model alkyne-peptide with this compound.

| Parameter | Value | Method of Analysis |

| Starting Materials | ||

| Alkyne-Peptide MW (Da) | 1500.0 | Mass Spectrometry |

| This compound MW (Da) | 655.8 | Mass Spectrometry |

| Reaction Conditions | ||

| Peptide:PEG Molar Ratio | 1:2 | - |

| Catalyst | CuSO₄/Sodium Ascorbate | - |

| Ligand | THPTA | - |

| Reaction Time (CuAAC) | 2 hours | LC-MS Monitoring |

| Deprotection Conditions | 95% TFA, 2.5% H₂O, 2.5% TIS | - |

| Deprotection Time | 1 hour | LC-MS Monitoring |

| Product Characterization | ||

| Expected Conjugate MW (Da) | 2137.8 | Calculated |

| Observed Conjugate MW (Da) | 2138.1 | LC-MS |

| Conjugation Yield (crude) | >90% | HPLC Peak Area |

| Purity after HPLC | >98% | HPLC Peak Area |

| Overall Isolated Yield | 65% | Gravimetric |

Signaling Pathway Visualization

While this compound itself does not have a direct signaling function, the conjugated peptide may be designed to interact with specific cellular pathways. For instance, a PEGylated peptide could be a ligand for a cell surface receptor, initiating a downstream signaling cascade. The PEG linker can influence the peptide's interaction with the receptor and its subsequent cellular uptake. Common uptake mechanisms for PEGylated nanoparticles and peptides include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[2][3][4]

The following diagram illustrates a generalized cellular uptake and signaling pathway for a receptor-binding peptide-PEG conjugate.

Caption: Cellular uptake and signaling of a peptide-PEG conjugate.

Conclusion

The use of this compound in conjunction with click chemistry provides a robust and efficient method for the site-specific PEGylation of peptides. The protocols outlined in these application notes offer a comprehensive guide for researchers to successfully synthesize, purify, and characterize peptide-PEG conjugates. The ability to introduce a PEG linker with a protected hydroxyl group allows for further chemical modifications, expanding the utility of this approach in the development of novel peptide-based therapeutics and research tools. Careful optimization of reaction conditions and purification methods is crucial for obtaining high-purity conjugates with desired biological activities.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Increased cellular uptake of peptide-modified PEGylated gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellular Uptake and Transport Mechanism Investigations of PEGylated Niosomes for Improving the Oral Delivery of Thymopentin [mdpi.com]

Application Notes and Protocols for Protein Labeling with Azido-PEG12-NHS Ester

Audience: Researchers, scientists, and drug development professionals.

Introduction

The covalent modification of proteins with polyethylene glycol (PEG), a process known as PEGylation, is a widely employed strategy to enhance the therapeutic and biotechnological potential of proteins. PEGylation can improve a protein's solubility, stability, and circulation half-life, while reducing its immunogenicity. This document provides a detailed guide for the two-step labeling of proteins using Azido-PEG12-NHS ester.

This method involves the initial functionalization of the protein with an azide group via an amine-reactive N-Hydroxysuccinimidyl (NHS) ester, followed by the attachment of a molecule of interest using a bioorthogonal "click" chemistry reaction. The Azido-PEG12-NHS ester contains a 12-unit PEG spacer to increase the hydrophilicity of the conjugate.

Note: The reagent "Azido-PEG12-THP" as specified in the topic is not a standard chemical nomenclature for protein labeling. It is presumed that "THP" was a typographical error and "NHS" (N-Hydroxysuccinimidyl) was intended, as Azido-PEG-NHS esters are the standard reagents for amine-reactive, azide-based protein modification. This document proceeds under that assumption.

The labeling process is a two-stage method:

-

Amine-Reactive Labeling: The NHS ester of the Azido-PEG12 reagent reacts with primary amines on the protein, predominantly the ε-amine of lysine residues and the α-amine at the N-terminus, to form a stable amide bond. This reaction is typically performed in a slightly alkaline buffer (pH 7-9).[1][2]

-

Bioorthogonal Click Chemistry: The introduced azide group serves as a handle for the covalent attachment of a variety of molecules (e.g., fluorophores, biotin, drug molecules) that contain a terminal alkyne. This is achieved through a highly efficient and specific copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction.[3]

Experimental Protocols

Protocol 1: Amine-Reactive Labeling of a Protein with Azido-PEG12-NHS Ester

This protocol details the first stage of the labeling process, where the Azido-PEG12-NHS ester is conjugated to the target protein.

Materials:

-

Target protein in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

-

Azido-PEG12-NHS ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

-

Desalting columns or dialysis cassettes for purification

Procedure:

-

Reagent Preparation:

-

Equilibrate the vial of Azido-PEG12-NHS ester to room temperature before opening to prevent moisture condensation.[2]

-

Immediately before use, prepare a 10 mM stock solution of Azido-PEG12-NHS ester in anhydrous DMF or DMSO. The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions; therefore, do not prepare stock solutions for long-term storage.[2]

-

-

Protein Preparation:

-

Ensure the protein solution is in an amine-free buffer, such as PBS. Buffers containing primary amines like Tris or glycine will compete with the labeling reaction and must be avoided.

-

If necessary, perform a buffer exchange using a desalting column or dialysis.

-

The concentration of the protein should ideally be between 1-10 mg/mL.

-

-

Labeling Reaction:

-

Calculate the required volume of the 10 mM Azido-PEG12-NHS ester stock solution to achieve the desired molar excess. A 10- to 50-fold molar excess of the NHS ester over the protein is a common starting point.

-

Add the calculated volume of the Azido-PEG12-NHS ester stock solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent (DMF or DMSO) does not exceed 10% of the total reaction volume.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

-

-

Purification of the Azide-Labeled Protein:

-

Remove the excess, unreacted Azido-PEG12-NHS ester and byproducts using a desalting column or dialysis.

-

The purified azide-labeled protein is now ready for the subsequent click chemistry reaction or for storage under conditions optimal for the native protein.

-

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction

This protocol describes the second stage, where an alkyne-containing molecule is conjugated to the azide-labeled protein.

Materials:

-

Azide-labeled protein in an appropriate buffer (e.g., PBS)

-

Alkyne-containing molecule of interest (e.g., alkyne-fluorophore, alkyne-biotin)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20-50 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)

-

Sodium Ascorbate stock solution (prepare fresh; e.g., 300-500 mM in water)

-

Desalting columns or dialysis cassettes for purification

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-labeled protein (final concentration typically 1-5 mg/mL) and the alkyne-containing molecule (use a 2- to 5-fold molar excess over the protein).

-

-

Catalyst Preparation:

-

In a separate tube, premix the CuSO₄ and THPTA ligand solutions. A typical ratio is 1 part CuSO₄ to 2-5 parts THPTA. Let this mixture stand for a few minutes. THPTA is a ligand that stabilizes the Cu(I) oxidation state and protects the protein.

-

-

Click Reaction:

-

Add the premixed CuSO₄/THPTA solution to the protein-alkyne mixture to a final CuSO₄ concentration of 0.2-1 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-10 mM. Sodium ascorbate is a reducing agent that converts Cu(II) to the active Cu(I) catalyst.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent alkyne.

-

-

Purification of the Final Conjugate:

-

Remove the copper catalyst, excess alkyne reagent, and byproducts using a desalting column, dialysis, or other chromatographic methods like size-exclusion or ion-exchange chromatography.

-

Data Presentation

The efficiency of protein labeling is influenced by several factors. The following tables provide a summary of typical reaction parameters that can be optimized for specific proteins and applications.

Table 1: Quantitative Parameters for Amine-Reactive Labeling

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. |

| Azido-PEG12-NHS:Protein Molar Ratio | 10:1 to 50:1 | Higher ratios increase the degree of labeling. Optimization is recommended. |

| Reaction pH | 7.2 - 8.0 | The reaction with primary amines is most efficient at a slightly alkaline pH. |

| Incubation Time | 30-60 min (Room Temp) or 2 hours (on ice) | Longer incubation times may not significantly increase labeling and could lead to protein degradation. |

| Quenching Agent Concentration | 50-100 mM | Sufficient to stop the reaction by consuming unreacted NHS esters. |

Table 2: Quantitative Parameters for CuAAC "Click" Reaction

| Parameter | Recommended Range | Notes |

| Alkyne-Molecule:Protein Molar Ratio | 2:1 to 5:1 | A modest excess is usually sufficient due to the high efficiency of the click reaction. |

| CuSO₄ Concentration | 0.2 - 1 mM | The final concentration of the copper catalyst. |

| THPTA:CuSO₄ Molar Ratio | 2:1 to 5:1 | The ligand stabilizes the copper catalyst and protects the protein. |

| Sodium Ascorbate Concentration | 2 - 10 mM | The reducing agent to generate the active Cu(I) catalyst. |

| Incubation Time | 1 - 2 hours | The click reaction is typically rapid and reaches completion within this timeframe. |

Characterization of Labeled Proteins

After purification, it is essential to characterize the protein conjugate to determine the degree of labeling and confirm its integrity.

-

SDS-PAGE: PEGylation increases the hydrodynamic radius of a protein, causing it to migrate slower on an SDS-PAGE gel than its unmodified counterpart. This provides a qualitative assessment of successful labeling.

-

Mass Spectrometry: This technique can be used to determine the exact mass of the protein conjugate and thereby calculate the number of PEG linkers attached (degree of labeling).

-

Chromatography: Techniques like Size-Exclusion Chromatography (SEC) and Ion-Exchange Chromatography (IEX) can be used to separate the labeled protein from any remaining unlabeled protein and to assess the homogeneity of the conjugate.

Visualizations

Caption: Experimental workflow for the two-stage labeling of proteins.

Caption: Use of a labeled protein to study a signaling pathway.

References

Application Notes and Protocols: Azido-PEG12-THP and DBCO-Containing Molecule Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction between Azido-PEG12-THP and a DBCO (Dibenzocyclooctyne)-containing molecule is a cornerstone of modern bioconjugation, belonging to a class of reactions known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This copper-free click chemistry reaction offers a highly efficient and bioorthogonal method for covalently linking molecules.[1][2][3] The inherent ring strain of the DBCO group drives a spontaneous and highly specific reaction with the azide moiety, forming a stable triazole linkage under mild, aqueous conditions.[2][4] This makes it an ideal tool for applications in drug delivery, diagnostics, and various life sciences where biocompatibility is paramount.

The inclusion of a 12-unit polyethylene glycol (PEG) spacer enhances the hydrophilicity of the this compound reagent, which can help to reduce aggregation and precipitation issues when working with biomolecules. The tetrahydropyranyl (THP) group is a protecting group for the terminal alkyne, which can be removed under acidic conditions if a terminal alkyne is desired for other applications. However, for the purpose of this protocol, the azide functionality of this compound is the reactive partner for the DBCO group.

Key Features of the Azido-DBCO Reaction

-

Biocompatibility: The reaction proceeds efficiently without the need for a cytotoxic copper catalyst, making it suitable for use in living cells and whole organisms.

-

High Efficiency: SPAAC reactions are characterized by fast reaction kinetics and high yields, often reaching completion within a short timeframe at room temperature.

-

Bioorthogonality: The azide and DBCO functional groups are abiotic and do not cross-react with naturally occurring functional groups found in biological systems, ensuring high specificity.

-

Stability: The resulting triazole linkage is highly stable, ensuring the integrity of the final conjugate.

-

Mild Reaction Conditions: The conjugation can be performed in aqueous buffers and at low temperatures, preserving the structure and function of sensitive biomolecules.

Applications

The versatility of the Azido-DBCO reaction has led to its adoption in a wide array of applications, including:

-

Antibody-Drug Conjugation (ADCs): Site-specific attachment of cytotoxic drugs to antibodies for targeted cancer therapy.

-

Biomolecule Labeling: Fluorescent or biotin labeling of proteins, nucleic acids, and carbohydrates for detection and imaging.

-

Surface Immobilization: Covalent attachment of biomolecules to surfaces for applications in biosensors and microarrays.

-

Hydrogel Formation: Cross-linking of polymers to form biocompatible hydrogels for tissue engineering and drug delivery.

-

In Vivo Imaging: Spatiotemporal imaging of biological processes in living organisms.

Quantitative Data for Reaction Optimization

The efficiency of the Azido-DBCO reaction can be influenced by several factors, including buffer composition, pH, and temperature. The following tables summarize key quantitative data to aid in reaction optimization.

Table 1: Second-Order Rate Constants for SPAAC Reactions

| Cyclooctyne | Azide Partner | Solvent/Buffer | Rate Constant (M⁻¹s⁻¹) | Reference |

| DBCO | Benzyl Azide | Acetonitrile/Water | ~0.14 | |

| DBCO-amine | 3-azido-L-alanine | PBS (pH 7) | 0.32 - 0.85 | |

| DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (pH 7) | 0.55 - 1.22 | |

| DBCO-amine | 3-azido-L-alanine | DMEM | 0.59 - 0.97 | |

| DBCO-amine | 3-azido-L-alanine | RPMI | 0.27 - 0.77 |

Table 2: Influence of Reaction Conditions on SPAAC Kinetics

| Parameter | Condition | Observation | Reference |

| pH | Higher pH values (up to 10) generally increase reaction rates (except in HEPES buffer). | Increased rate | |

| Buffer | HEPES buffer showed the highest reaction rates compared to PBS, MES, and borate buffers. | Buffer-dependent rates | |

| PEG Linker | The presence of a PEG linker on a DBCO-modified antibody increased reaction rates by approximately 31%. | Enhanced kinetics | |

| Temperature | Reactions are typically faster at 37°C compared to 25°C. | Temperature-dependent rates |

Experimental Protocols

Protocol 1: General Protocol for Conjugation of a DBCO-Containing Protein with this compound

This protocol provides a general procedure for the conjugation of a protein that has been functionalized with a DBCO moiety to this compound.

Materials:

-

DBCO-functionalized protein in an azide-free buffer (e.g., PBS, HEPES)

-

This compound

-

Anhydrous DMSO or DMF

-

Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4 or HEPES buffer. Note: Do not use buffers containing sodium azide.

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Prepare the DBCO-Protein Solution:

-

Ensure the DBCO-protein is in an appropriate amine-free and azide-free buffer at a concentration of 1-10 mg/mL.

-

If necessary, perform a buffer exchange using a desalting column or dialysis.

-

-

Prepare the this compound Solution:

-

Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess.

-

-

Conjugation Reaction:

-

Add a 1.5 to 10-fold molar excess of the this compound solution to the DBCO-protein solution. The optimal molar ratio may need to be determined empirically.

-

Gently mix the reaction solution. Ensure the final concentration of the organic solvent (DMSO or DMF) is kept low (typically <20%) to avoid protein precipitation.

-

Incubate the reaction at room temperature for 2-12 hours or at 4°C overnight. Longer incubation times can improve efficiency.

-

-

Purification of the Conjugate:

-

Remove the excess, unreacted this compound and any byproducts using a suitable purification method such as size-exclusion chromatography (SEC), dialysis, or spin desalting columns.

-

-

Characterization and Storage:

-

Analyze the purified conjugate using SDS-PAGE, which should show a band of higher molecular weight compared to the unconjugated protein.

-

The degree of labeling can be quantified using UV-Vis spectroscopy by measuring the absorbance at 280 nm for the protein and ~309 nm for the DBCO group.

-

Store the purified conjugate at 4°C or frozen at -20°C or -80°C in a suitable buffer.

-

Protocol 2: Monitoring Reaction Progress using UV-Vis Spectroscopy

The consumption of the DBCO reagent can be monitored by measuring the decrease in absorbance at approximately 309-310 nm.

Procedure:

-

At various time points during the conjugation reaction, take a small aliquot of the reaction mixture.

-

Measure the UV-Vis spectrum of the aliquot from 250 nm to 400 nm.

-

Observe the decrease in the absorbance peak at ~310 nm over time, which indicates the consumption of the DBCO reagent and the progress of the reaction.

Visualizations

Caption: Reaction mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Caption: General experimental workflow for Azido-DBCO conjugation.

Caption: Logical pathway for creating and using an Antibody-Drug Conjugate (ADC).

References

A Comparative Guide to Copper-Catalyzed and Strain-Promoted Click Chemistry for Bioconjugation with Azido-PEG12-THP

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Click chemistry has emerged as a powerful tool for covalent bioconjugation, offering high efficiency, specificity, and biocompatibility. Among the most prominent click reactions are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). This document provides a detailed comparison of these two methodologies for applications involving Azido-PEG12-THP, a versatile linker molecule. We present quantitative data, detailed experimental protocols, and visual workflows to guide researchers in selecting the optimal strategy for their specific needs in drug development, diagnostics, and fundamental research.

Introduction to this compound in Click Chemistry

This compound is a heterobifunctional linker featuring a terminal azide group for click chemistry, a 12-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a tetrahydropyranyl (THP) protected alcohol. The azide moiety can participate in both CuAAC and SPAAC reactions, providing a versatile handle for conjugating this linker to alkyne- or cyclooctyne-modified biomolecules, surfaces, or nanoparticles. The choice between CuAAC and SPAAC fundamentally depends on the experimental context, particularly the sensitivity of the biological system to copper ions and the desired reaction kinetics.

Quantitative Comparison: CuAAC vs. SPAAC

The selection of a click chemistry method often involves a trade-off between reaction speed and biocompatibility. CuAAC is known for its rapid kinetics, while SPAAC offers the significant advantage of being copper-free, making it ideal for in vivo and live-cell applications.[1][2]

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide. | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide. |

| Reaction Rate | Generally very fast (second-order rate constants typically 1-100 M⁻¹s⁻¹).[1] | Slower than CuAAC, highly dependent on the cyclooctyne used (e.g., DBCO, BCN).[1] |

| Biocompatibility | Limited in vivo due to the cytotoxicity of the copper catalyst. Ligands are often required to mitigate toxicity.[1] | Excellent biocompatibility as it is a catalyst-free reaction, ideal for in vivo and live-cell applications. |

| Reactant Partners | This compound + Terminal Alkyne | This compound + Strained Cyclooctyne (e.g., DBCO, BCN) |

| Regioselectivity | High (exclusively yields the 1,4-regioisomer). | Low (yields a mixture of regioisomers). |

| Typical Reaction Time | Minutes to a few hours. | Hours to overnight. |

Table 1: Comparative Analysis of CuAAC and SPAAC. This table summarizes the key features and performance metrics of the two click chemistry reactions.

| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) |

| BCN | ~0.1 - 1.0 |

| DBCO (ADIBO) | ~0.1 - 1.0 |

| DIBO | ~0.01 - 0.1 |

| MOFO | ~1.0 - 10.0 |

| DIFO | ~0.1 - 1.0 |

Table 2: Representative Second-Order Rate Constants for SPAAC with Various Cyclooctynes. The reaction rate of SPAAC is highly dependent on the structure of the cyclooctyne. The values presented are for reactions with a model azide (benzyl azide) and can be used as a general guide. The actual rate with the bulkier this compound may vary.

Reaction Mechanisms and Workflows

Visualizing the chemical transformations and experimental procedures is crucial for understanding and implementing these techniques.

References

Application Notes and Protocols for Incorporating Azido-PEG12-THP into Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Azido-PEG12-THP in the development of advanced drug delivery systems (DDS). This heterobifunctional linker, featuring a terminal azide group for "click" chemistry, a 12-unit polyethylene glycol (PEG) spacer, and a tetrahydropyranyl (THP) protected hydroxyl group, offers a versatile platform for conjugating therapeutic agents to nanoparticles, liposomes, and other carrier molecules. The incorporation of the PEG linker is known to improve the pharmacokinetic profile of drug formulations by providing a "stealth" effect, which can enhance circulation time and reduce immunogenicity.

Key Applications

-

Surface functionalization of pre-formed nanoparticles and liposomes: The azide group allows for the covalent attachment of targeting ligands, imaging agents, or other functional molecules that contain a corresponding alkyne or strained cyclooctyne group via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

-

Synthesis of drug-PEG conjugates: The THP-protected hydroxyl group can be deprotected to reveal a reactive hydroxyl moiety, which can then be used to conjugate drugs or other molecules of interest. The terminal azide then provides a handle for subsequent "click" chemistry reactions.

-

Formation of antibody-drug conjugates (ADCs): this compound can be used to link cytotoxic payloads to antibodies, leveraging the targeting capabilities of the antibody to deliver the drug specifically to cancer cells.[1][][3][4]

Quantitative Data on PEGylated Drug Delivery Systems

The following tables summarize key performance metrics of PEGylated drug delivery systems. While not all data is specific to the this compound linker, it provides a representative overview of the impact of PEGylation on DDS characteristics.

Table 1: Influence of PEGylation on Nanoparticle Properties

| Parameter | Without PEGylation | With PEGylation | Reference(s) |

| Particle Size (nm) | Variable, prone to aggregation | Generally stable, reduced aggregation | [5] |

| Drug Loading Capacity (%) | Dependent on drug and matrix | Can be influenced by PEG chain length and density | |

| Drug Encapsulation Efficiency (%) | ~47% (Doxorubicin in PLGA) | Can be improved with optimized formulation | |

| Surface Charge (mV) | Often highly charged | Reduced surface charge (closer to neutral) |

Table 2: Effect of PEG Linker Length on In Vitro and In Vivo Performance of Antibody-Drug Conjugates (ADCs)

| PEG Linker Length | In Vitro Cytotoxicity (IC50) | In Vivo Tumor Growth Inhibition | Half-life Extension | Reference(s) |

| No PEG | High | Moderate | Baseline | |

| PEG4 | Reduced | Improved | ~2.5-fold | |

| PEG10 | Further Reduced | Significantly Improved | ~11.2-fold |

Table 3: Representative Drug Release Kinetics from PEGylated Nanoparticles

| Drug Delivery System | Drug | Release Profile | Key Findings | Reference(s) |

| PLGA-PEG Nanoparticles | Doxorubicin | Biphasic: Initial burst followed by sustained release | ~50% release in the first 24 hours | |

| pH-sensitive PEGylated Nanoparticles | Doxorubicin | Accelerated release at acidic pH (tumor microenvironment) | Significantly faster release at pH 5.0 vs. pH 7.4 |

Experimental Protocols

Protocol 1: Deprotection of the THP Group from this compound

This protocol describes the removal of the acid-labile tetrahydropyranyl (THP) protecting group to expose the terminal hydroxyl group.

Materials:

-

This compound

-

Acetic acid

-

Tetrahydrofuran (THF)

-

Water

-

Dichloromethane (DCM)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Thin-layer chromatography (TLC) supplies

Procedure:

-

Dissolve this compound in a mixture of acetic acid, THF, and water (e.g., in a 4:2:1 ratio).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the product with dichloromethane.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the deprotected Azido-PEG12-OH.

-

Confirm the structure and purity of the product using analytical techniques such as NMR and mass spectrometry.

Protocol 2: Conjugation of a Drug to Deprotected Azido-PEG12-OH

This protocol outlines the conjugation of a drug molecule with a carboxylic acid group to the hydroxyl group of Azido-PEG12-OH using carbodiimide chemistry.

Materials:

-

Azido-PEG12-OH (from Protocol 1)

-

Drug with a carboxylic acid group

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

-

Purification supplies (e.g., silica gel column chromatography)

Procedure:

-

Dissolve the drug and Azido-PEG12-OH in anhydrous DCM or DMF.

-

Add DMAP (catalytic amount) to the solution.

-

Add DCC or EDC to the reaction mixture and stir at room temperature.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, filter to remove the urea byproduct (if using DCC).

-

Purify the Azido-PEG12-Drug conjugate by silica gel column chromatography.

-

Characterize the final product by NMR, mass spectrometry, and HPLC.

Protocol 3: Formulation of Drug-Loaded PEGylated Liposomes using Azido-PEG12-Lipid

This protocol describes the preparation of liposomes incorporating an Azido-PEG12-lipid conjugate for subsequent surface functionalization via click chemistry.

Materials:

-

Primary lipid (e.g., DSPC, DPPC)

-

Cholesterol

-

Azido-PEG12-DSPE (or other suitable lipid conjugate)

-

Drug to be encapsulated

-

Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Rotary evaporator

-

Extruder with polycarbonate membranes of desired pore size

Procedure:

-

Lipid Film Formation: Dissolve the primary lipid, cholesterol, and Azido-PEG12-DSPE in the organic solvent in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film.

-

Dry the film under high vacuum for at least 2 hours to remove residual solvent.

-

Hydration: Hydrate the lipid film with the aqueous buffer containing the drug to be encapsulated.

-

Vortex or sonicate the mixture to form multilamellar vesicles (MLVs).

-

Extrusion: Extrude the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) to form unilamellar vesicles (liposomes) of a uniform size.

-

Purification: Remove unencapsulated drug by dialysis or size-exclusion chromatography.

-

Characterization: Characterize the liposomes for size, zeta potential, drug loading, and encapsulation efficiency. The azide groups on the surface are now available for click chemistry conjugation.

Protocol 4: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Surface Functionalization

This protocol details the "clicking" of an alkyne-containing molecule (e.g., a targeting ligand) to the surface of azide-functionalized nanoparticles or liposomes.

Materials:

-

Azide-functionalized nanoparticles/liposomes (from Protocol 3 or similar)

-

Alkyne-containing molecule